Europium carbonate

説明

Europium carbonate is an inorganic compound with the chemical formula Eu₂(CO₃)₃. It is a rare earth carbonate, typically appearing as a solid. This compound is insoluble in water but can dissolve in acids, releasing carbon dioxide in the process .

Synthetic Routes and Reaction Conditions:

Mixing and Heating: this compound can be synthesized by mixing and heating an aqueous solution of ammonium carbonate and europium chloride.

Carbon Dioxide Saturation: A saturated carbon dioxide ammonium carbonate solution can precipitate this compound from a europium salt solution.

Thermal Decomposition: Another method involves the thermal decomposition of europium acetate.

Supercritical Carbon Dioxide: this compound can also be prepared by reacting a suspension of europium oxide in water with supercritical carbon dioxide.

Industrial Production Methods:

- The industrial production of this compound often involves the reaction of europium chloride with ammonium carbonate under controlled conditions to ensure high purity and yield .

Types of Reactions:

Acid Reaction: this compound reacts with acids to release carbon dioxide and form europium ions.

Thermal Decomposition: At high temperatures, this compound decomposes to form europium oxide and carbon dioxide.

Common Reagents and Conditions:

Acids: Common acids used include hydrochloric acid and sulfuric acid.

Heat: Thermal decomposition typically requires temperatures above 300°C.

Major Products:

Europium Ions: Formed during acid reactions.

Europium Oxide: Formed during thermal decomposition.

科学的研究の応用

Europium carbonate has several applications in scientific research:

作用機序

The mechanism by which europium carbonate exerts its effects is primarily through its ability to release europium ions. These ions can interact with various molecular targets and pathways:

類似化合物との比較

Samarium Carbonate: Similar in structure and properties but differs in its luminescent characteristics.

Gadolinium Carbonate: Also a rare earth carbonate with similar chemical behavior but used more in magnetic applications.

Uniqueness of Europium Carbonate:

Luminescent Properties: this compound is particularly valued for its strong red luminescence, which is not as prominent in other rare earth carbonates.

Photocatalytic Efficiency: The compound’s efficiency in photocatalytic applications is another distinguishing feature.

生物活性

Europium carbonate (EuCO₃) is a compound of increasing interest in the field of biomedicine due to its unique properties and potential applications. This article delves into the biological activity of this compound, examining its bioaccumulation, photocatalytic behaviors, and therapeutic potentials, supported by data tables and case studies.

1. Bioaccumulation and Interaction with Biological Systems

Recent studies have highlighted the interaction of europium with biological entities, particularly through bioaccumulation processes. A notable investigation focused on the thermophilic bacterium Thermus scotoductus SA-01, which demonstrated significant bioaccumulation of europium.

Key Findings:

- Cell Morphology : Scanning electron microscopy revealed that most cells exposed to europium maintained their morphology similar to unexposed controls, although some cells exhibited collapse .

- Elemental Composition : Electron dispersion X-ray spectroscopy identified metal precipitates primarily composed of europium, phosphorus, carbon, and oxygen .

- Subcellular Accumulation : Approximately 78% of europium was found to accumulate on the cell surface, with some intracellular deposits observed .

2. Photocatalytic Properties

The photocatalytic behavior of this compound nanoparticles has been investigated extensively. These properties are essential for applications in environmental remediation and energy conversion.

Experimental Results:

- Synthesis Methods : this compound and oxide nanoparticles were synthesized using optimized carbonation and calcination routes .

- Photocatalytic Efficiency : The study indicated that this compound exhibits promising photocatalytic activity under UV light, making it suitable for degrading organic pollutants in water .

3. Therapeutic Applications

Europium-containing biomaterials have shown significant potential in various therapeutic applications, including osteogenesis, angiogenesis, and antibacterial activities.

Case Studies:

- Osteogenic Properties : A systematic review indicated that europium-doped calcium polyphosphate enhances osteogenic differentiation in MC3T3-E1 cells. The best results were observed at a 5% europium concentration, with increased secretion of osteogenesis-related proteins .

| Biomaterial | Form of Europium | Experimental Group | Control Group | Cell Type | Assessment Method | Results |

|---|---|---|---|---|---|---|

| Calcium Polyphosphate | Eu³⁺ (EuPO₄) | 5% EuCCP | Blank Control | MC3T3-E1 | CCK-8 assay | Increased osteogenesis-related proteins |

- Antibacterial Activity : Europium-doped hydroxyapatite nanoparticles exhibited concentration-dependent antibacterial effects against various pathogens. The presence of europium was crucial for enhancing these properties without compromising biocompatibility .

The mechanisms underlying the biological activity of europium compounds involve several biochemical pathways:

- Reactive Oxygen Species (ROS) Production : In a study involving europium-doped calcium carbonate treated with low-intensity ultrasound, significant ROS production was observed. This mechanism was linked to adipose tissue reduction in vivo, suggesting potential applications in non-invasive body sculpting therapies .

5. Safety and Toxicity Considerations

Despite its promising applications, the safety profile of europium compounds must be carefully evaluated:

- Toxicity Levels : Research indicates that rare earth elements (REEs), including europium, generally exhibit low toxicity levels. The oral LD50 for REEs is often above 3000 mg/kg, categorizing them as moderately toxic . However, specific studies have shown adverse effects on renal function at higher doses in animal models .

特性

IUPAC Name |

europium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Eu/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFNJTXDYDGXDL-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

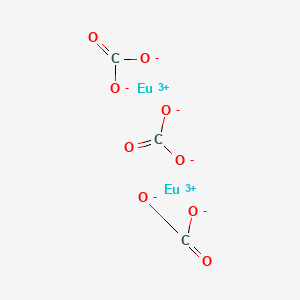

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Eu2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890604 | |

| Record name | Europic carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5895-48-7, 5772-74-7 | |

| Record name | Carbonic acid, europium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, europium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europic carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dieuropium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。